molecular formula C15H11ClIN3O4S B3673666 N-[(2-chloro-4-iodophenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide

N-[(2-chloro-4-iodophenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide

Cat. No.: B3673666
M. Wt: 491.7 g/mol
InChI Key: PUBKABLELAPLGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-chloro-4-iodophenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide is a synthetic organic compound that belongs to the class of carbamothioyl derivatives This compound is characterized by the presence of a chloro-iodophenyl group, a methoxy-nitrobenzamide moiety, and a carbamothioyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chloro-4-iodophenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide typically involves multi-step organic reactions. One common method involves the following steps:

    Nitration: The starting material, 4-methoxybenzamide, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 3-position.

    Halogenation: The nitrated product is then subjected to halogenation using iodine monochloride to introduce the chloro and iodo groups at the 2- and 4-positions, respectively.

    Thiocarbamoylation: The halogenated intermediate is reacted with thiocarbamoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chloro-4-iodophenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro and iodo groups can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The carbamothioyl linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and thiol derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Sodium iodide, potassium carbonate, dimethylformamide.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products Formed

    Reduction: 4-methoxy-3-aminobenzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Corresponding amine and thiol derivatives.

Scientific Research Applications

N-[(2-chloro-4-iodophenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-[(2-chloro-4-iodophenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interfere with cellular signaling pathways, leading to altered cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-4-fluorobenzamide
  • 2,5-dichloro-N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}benzamide
  • N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide

Uniqueness

N-[(2-chloro-4-iodophenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide is unique due to the presence of both chloro and iodo substituents on the phenyl ring, which can significantly influence its reactivity and interaction with biological targets

Properties

IUPAC Name

N-[(2-chloro-4-iodophenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClIN3O4S/c1-24-13-5-2-8(6-12(13)20(22)23)14(21)19-15(25)18-11-4-3-9(17)7-10(11)16/h2-7H,1H3,(H2,18,19,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUBKABLELAPLGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)I)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClIN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-[(2-chloro-4-iodophenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-[(2-chloro-4-iodophenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-[(2-chloro-4-iodophenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide
Reactant of Route 4
Reactant of Route 4
N-[(2-chloro-4-iodophenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-[(2-chloro-4-iodophenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide
Reactant of Route 6
Reactant of Route 6
N-[(2-chloro-4-iodophenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.